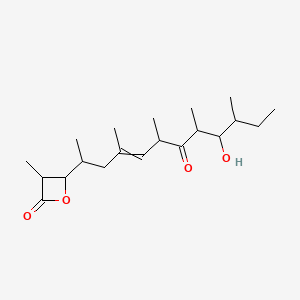
1-甲基-1H-咪唑-4-羧酸
描述
1-Methyl-1H-imidazole-4-carboxylic acid is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This compound is characterized by a methyl group attached to the nitrogen atom at position 1 and a carboxylic acid group at position 4 of the imidazole ring. It is a white to off-white crystalline solid that is soluble in water and other polar solvents.
科学研究应用
1-Methyl-1H-imidazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is used in the production of dyes, catalysts, and other functional materials
作用机制
Target of Action
1-Methyl-1H-imidazole-4-carboxylic acid is a derivative of imidazole, a five-membered heterocyclic compound. Imidazole derivatives are known to have a broad range of chemical and biological properties and are key components in functional molecules used in various applications . .
Mode of Action
Imidazole and its derivatives are known to interact with various biological targets due to their amphoteric nature, showing both acidic and basic properties . They can undergo both electrophilic and nucleophilic attacks .
Biochemical Pathways
Imidazole and its derivatives are known to be involved in a diverse range of applications, including pharmaceuticals and agrochemicals . This suggests that they may interact with multiple biochemical pathways.
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents, which may influence its bioavailability .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Action Environment
The amphoteric nature of imidazole, which allows it to function both as an acid and a base, may influence its interaction with the environment .
生化分析
Biochemical Properties
1-Methyl-1H-imidazole-4-carboxylic acid plays a significant role in biochemical reactions, particularly as a metabolite. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been noted to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substrates . The nature of these interactions often involves binding to the active site of the enzyme, thereby modulating its activity.
Cellular Effects
1-Methyl-1H-imidazole-4-carboxylic acid impacts various cellular processes. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with cytochrome P450 enzymes can lead to alterations in the metabolism of drugs and other xenobiotics, affecting their efficacy and toxicity . Additionally, it may play a role in modulating oxidative stress responses within cells.
Molecular Mechanism
At the molecular level, 1-Methyl-1H-imidazole-4-carboxylic acid exerts its effects through binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the interaction. For instance, its binding to cytochrome P450 enzymes can inhibit or enhance the enzyme’s activity, leading to changes in the metabolism of various substrates . This modulation can result in altered gene expression and subsequent cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Methyl-1H-imidazole-4-carboxylic acid can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains relatively stable under standard laboratory conditions, but its activity may diminish over extended periods . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular metabolism and function.
Dosage Effects in Animal Models
The effects of 1-Methyl-1H-imidazole-4-carboxylic acid vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating enzyme activity and enhancing metabolic processes. At higher doses, it can lead to toxic or adverse effects, including enzyme inhibition and disruption of normal cellular functions . Threshold effects have been observed, indicating that there is a critical concentration above which the compound’s toxicity becomes apparent.
Metabolic Pathways
1-Methyl-1H-imidazole-4-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of various substrates . These interactions can affect metabolic flux and alter the levels of metabolites within the cell. The compound’s role in these pathways underscores its importance in maintaining cellular homeostasis.
Transport and Distribution
Within cells and tissues, 1-Methyl-1H-imidazole-4-carboxylic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects . The compound’s distribution is crucial for its activity, as it needs to reach its target sites to modulate enzyme activity and cellular processes effectively.
Subcellular Localization
1-Methyl-1H-imidazole-4-carboxylic acid exhibits specific subcellular localization, which is essential for its function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization ensures that the compound can interact with its target enzymes and proteins, thereby influencing cellular processes at the molecular level.
准备方法
Synthetic Routes and Reaction Conditions: 1-Methyl-1H-imidazole-4-carboxylic acid can be synthesized through various methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction proceeds through the addition of the nickel catalyst to the nitrile group, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole derivative .
Industrial Production Methods: Industrial production of 1-Methyl-1H-imidazole-4-carboxylic acid typically involves the use of efficient and scalable synthetic routes. One-pot synthesis methods using room temperature ionic liquids have been developed to improve yield and simplify the work-up procedures. These methods do not require added catalysts and allow for the recovery and recycling of the ionic liquid .
化学反应分析
Types of Reactions: 1-Methyl-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The methyl group and the carboxylic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products:
Oxidation: Imidazole N-oxides.
Reduction: Alcohols, aldehydes.
Substitution: Various substituted imidazole derivatives.
相似化合物的比较
Imidazole: The parent compound without the methyl and carboxylic acid groups.
1-Methylimidazole: Lacks the carboxylic acid group.
4-Carboxyimidazole: Lacks the methyl group.
Uniqueness: 1-Methyl-1H-imidazole-4-carboxylic acid is unique due to the presence of both the methyl group and the carboxylic acid group on the imidazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
属性
IUPAC Name |
1-methylimidazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c1-7-2-4(5(8)9)6-3-7/h2-3H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZTRQGJMMHMFGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00337287 | |
| Record name | 1-Methyl-1H-imidazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00337287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41716-18-1 | |
| Record name | 1-Methyl-1H-imidazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00337287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-1H-imidazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the interaction of 1-Methyl-1H-imidazole-4-carboxylic acid with triorganotin compounds, like tricyclohexyltin hydroxide, lead to fungicidal activity?
A1: The research paper primarily focuses on the synthesis and structural characterization of triorganotin(IV) 1-methyl-1H-imidazole-4-carboxylates. While it demonstrates the fungicidal activity of the synthesized complex, Cy3SnL (where L = 1-Methyl-1H-imidazole-4-carboxylate), [] it does not delve into the specific mechanism of action responsible for this activity. Further research is needed to understand how these complexes interact with their biological targets in fungi and the downstream effects leading to fungicidal activity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


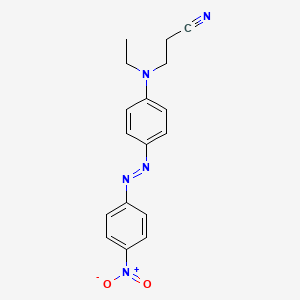
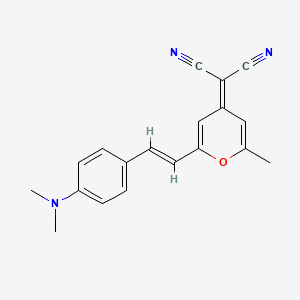
![N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis[(1S)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]octadeca-9,12-dienamide](/img/structure/B1198774.png)
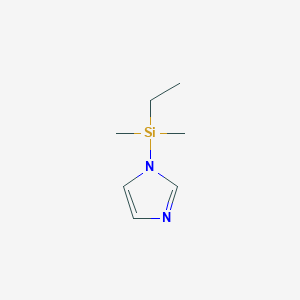

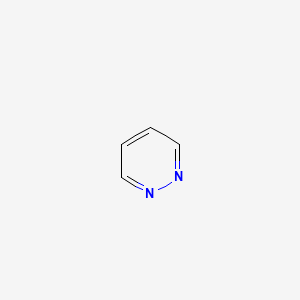

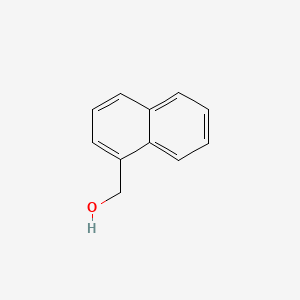

![1-[6-[3-(Dimethylamino)propoxy]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol](/img/structure/B1198788.png)
![6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B1198789.png)
![2-[3-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid](/img/structure/B1198790.png)

